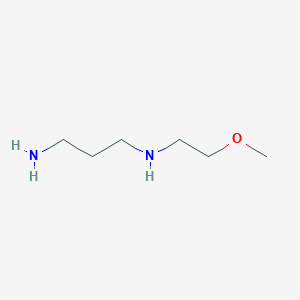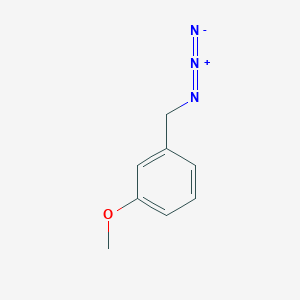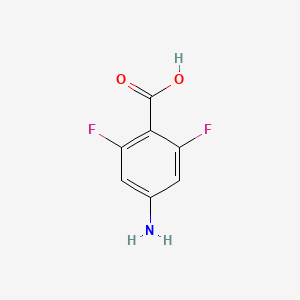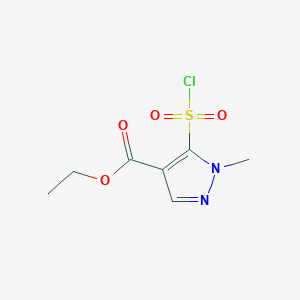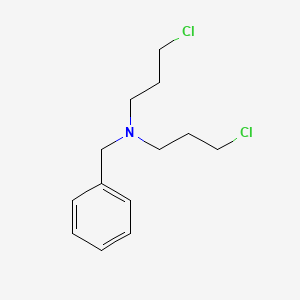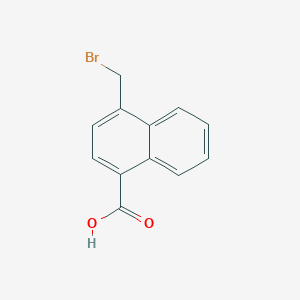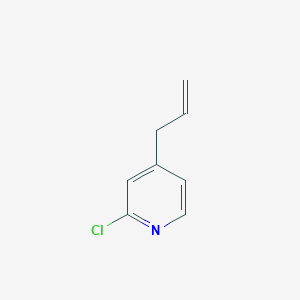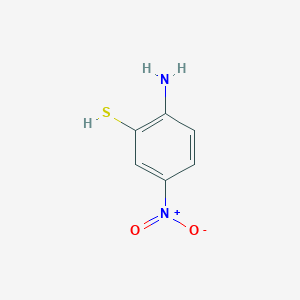
2-アミノ-5-ニトロベンゼンチオール
概要
説明
2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C6H6N2O2S. It is characterized by the presence of amino and nitro functional groups attached to a benzene ring, along with a thiol group. This compound is typically a pale-yellow to yellow-brown solid and is known for its unique chemical properties and reactivity .
科学的研究の応用
2-Amino-5-nitrobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
It has been observed that in the presence of silver plasmons, 2-amino-5-nitrobenzenethiol can undergo selective reduction reactions . The exact mechanism of this interaction and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It is known that the compound can participate in plasmon-driven selective reduction reactions . The downstream effects of these reactions on various biochemical pathways are a subject of ongoing research.
Result of Action
It has been observed that the compound can be selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene in the presence of silver plasmons . The implications of this transformation at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of 2-Amino-5-nitrobenzenethiol can be influenced by environmental factors. For instance, it has been observed that aqueous environments are preferable for the selective reduction reaction of 2-Amino-5-nitrobenzenethiol .
生化学分析
Biochemical Properties
2-Amino-5-nitrobenzenethiol plays a crucial role in biochemical reactions, particularly in the context of reduction reactions. It has been observed to interact with enzymes and proteins involved in redox processes. For instance, 2-Amino-5-nitrobenzenethiol can undergo selective reduction reactions, facilitated by surface-enhanced Raman scattering (SERS) spectroscopy, to form 3,3’-dimercapto-4,4’-diaminoazobenzene . This interaction highlights the compound’s potential in catalyzing specific biochemical transformations.
Cellular Effects
The effects of 2-Amino-5-nitrobenzenethiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the reduction of nitro groups to azo bonds, which can alter cellular redox states and impact gene expression . Additionally, 2-Amino-5-nitrobenzenethiol’s interaction with cellular thiol groups can influence cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, 2-Amino-5-nitrobenzenethiol exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Furthermore, the reduction of the nitro group to an azo bond involves electron transfer processes that can modulate redox-sensitive signaling pathways . These molecular interactions underscore the compound’s role in biochemical modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-nitrobenzenethiol can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature. Studies have shown that 2-Amino-5-nitrobenzenethiol is more stable in aqueous environments compared to ambient atmospheric conditions . Over time, the compound can undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Amino-5-nitrobenzenethiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating redox states and enhancing cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 2-Amino-5-nitrobenzenethiol for therapeutic applications.
Metabolic Pathways
2-Amino-5-nitrobenzenethiol is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as reductases and oxidases, which facilitate the reduction of nitro groups and the formation of azo bonds . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-5-nitrobenzenethiol is transported and distributed through specific transporters and binding proteins. The compound’s thiol group allows it to bind to cysteine residues in proteins, facilitating its transport and localization . Additionally, the compound’s distribution is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2-Amino-5-nitrobenzenethiol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications, such as the addition of targeting signals, can direct 2-Amino-5-nitrobenzenethiol to specific cellular compartments, enhancing its biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitrobenzenethiol can be achieved through various methods. One common approach involves the nitration of 2-Aminobenzenethiol. This process typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of 2-Amino-5-nitrobenzenethiol may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
化学反応の分析
Types of Reactions: 2-Amino-5-nitrobenzenethiol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Oxidation: The thiol group can be oxidized to a disulfide or sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Oxidation: Hydrogen peroxide (H2O2), other oxidizing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 2-Amino-5-aminobenzenethiol.
Oxidation: 2-Amino-5-nitrobenzenesulfonic acid.
Substitution: Products vary based on the nucleophile used.
類似化合物との比較
- 2-Amino-4-nitrobenzenethiol
- 2-Amino-3-nitrobenzenethiol
- 2-Amino-6-nitrobenzenethiol
Comparison: 2-Amino-5-nitrobenzenethiol is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
特性
IUPAC Name |
2-amino-5-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSRXSZJCJVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450796 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-98-1 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the performance of 2-Amino-5-nitrobenzenethiol in plasmon-driven reactions?
A: While the provided research abstract [] does not specifically mention the performance of 2-Amino-5-nitrobenzenethiol, it highlights the significant impact of both aqueous and atmospheric environments on plasmon-driven selective reduction reactions. This suggests that the performance of 2-Amino-5-nitrobenzenethiol, as a potential reactant or catalyst in such reactions, could be greatly influenced by the presence of water. Further research is needed to investigate the specific interactions between water molecules and 2-Amino-5-nitrobenzenethiol in the context of plasmon-driven reactions and determine how these interactions affect reaction kinetics, selectivity, and product formation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

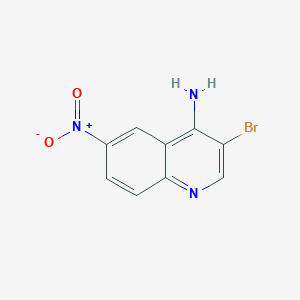
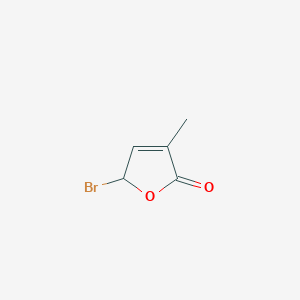
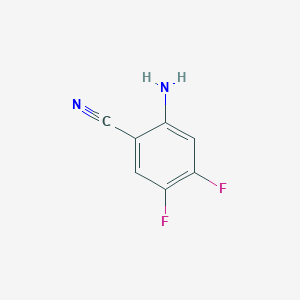

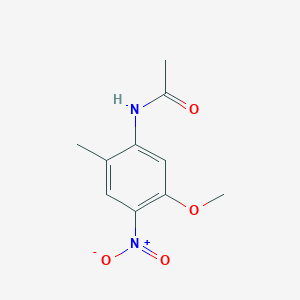
![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)

